2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is a white crystalline solid with a melting point of 113-116°C . This compound is notable for its fluorine atoms, which impart unique chemical properties and reactivity.
Mechanism of Action
, exhibits interesting properties and potential applications .
- During SM coupling, oxidative addition occurs with electrophilic organic groups, leading to Pd–C bond formation. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium .
Mode of Action
Preparation Methods
One common method is the reaction of 2-fluoro-3-(trifluoromethyl)benzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chiral Derivatizing Agent: It is used as a chiral derivatizing agent to measure the enantiomeric excess of secondary alcohols or primary amines using 19F NMR spectra.
Fluorine NMR Spectroscopy: The compound is employed to distinguish enantiomers of alcohols converted into diastereoisomeric esters by fluorine NMR spectroscopy.
Organic Synthesis: It is utilized in the fluoro- and oxy-trifluoromethylation of arylacetylenes, aiding in the preparation of various functionalized trifluoromethylated Z-alkenes.
Reactivity and Spectral Analysis: Studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids provide insights into their structural properties and molecular behavior.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenylacetic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)phenylacetic acid: This compound lacks the fluorine atom at the ortho position, which can affect its reactivity and applications.
3-(Trifluoromethyl)phenylacetic acid: The position of the trifluoromethyl group can influence the compound’s chemical properties and reactivity.
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group directly attached to the benzene ring, which can alter its chemical behavior compared to phenylacetic acids.
The unique combination of fluorine atoms in this compound imparts distinct chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLNEHPKQVCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939115 | |
Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194943-83-4, 178748-05-5 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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